molecular formula C15H13Cl2N3OS B11085422 2-[(2,4-dichlorophenyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide

2-[(2,4-dichlorophenyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide

Cat. No.: B11085422
M. Wt: 354.3 g/mol
InChI Key: XOIDVPTXBCUNEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-DICHLOROBENZOYL)-N-(2-METHYLPHENYL)HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes a dichlorobenzoyl group and a methylphenyl hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROBENZOYL)-N-(2-METHYLPHENYL)HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of 2,4-dichlorobenzoyl chloride. This intermediate is synthesized through the chlorination of 2,4-dichlorotoluene using azodiisobutyronitrile as a catalyst, followed by hydrolysis and reduced pressure rectification . The subsequent steps involve the reaction of 2,4-dichlorobenzoyl chloride with N-(2-methylphenyl)hydrazinecarbothioamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DICHLOROBENZOYL)-N-(2-METHYLPHENYL)HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorobenzoyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or hydrazines.

Scientific Research Applications

2-(2,4-DICHLOROBENZOYL)-N-(2-METHYLPHENYL)HYDRAZINECARBOTHIOAMIDE has diverse applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,4-DICHLOROBENZOYL)-N-(2-METHYLPHENYL)HYDRAZINECARBOTHIOAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-DICHLOROBENZOYL)-N-PHENYLHYDRAZINECARBOTHIOAMIDE: Similar structure but lacks the methyl group on the phenyl ring.

    2-(2,4-DICHLOROBENZOYL)-N-(4-METHYLPHENYL)HYDRAZINECARBOTHIOAMIDE: Similar structure with the methyl group in a different position on the phenyl ring.

Uniqueness

2-(2,4-DICHLOROBENZOYL)-N-(2-METHYLPHENYL)HYDRAZINECARBOTHIOAMIDE is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H13Cl2N3OS

Molecular Weight

354.3 g/mol

IUPAC Name

1-[(2,4-dichlorobenzoyl)amino]-3-(2-methylphenyl)thiourea

InChI

InChI=1S/C15H13Cl2N3OS/c1-9-4-2-3-5-13(9)18-15(22)20-19-14(21)11-7-6-10(16)8-12(11)17/h2-8H,1H3,(H,19,21)(H2,18,20,22)

InChI Key

XOIDVPTXBCUNEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)NNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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